Xmu-MP-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xmu-MP-2 is a small-molecule kinase inhibitor that has shown significant potential in targeting breast tumor kinase (BRK)-positive breast cancers. It is a potent and selective inhibitor that disrupts the signaling pathways mediated by BRK, thereby reducing the proliferation of BRK-positive breast cancer cells .

Méthodes De Préparation

The synthesis of Xmu-MP-2 involves a high-throughput screening strategy centered around the compound. The synthetic route includes the use of a “targeted cytotoxic” screening platform to identify and optimize small-molecule compounds targeting BRK. The compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of BRK to effectively inhibit its kinase activity .

Analyse Des Réactions Chimiques

Xmu-MP-2 primarily undergoes inhibition reactions where it binds to the ATP-binding pocket of BRK, thereby inhibiting its kinase activity. The major product of this reaction is the inhibition of BRK-mediated signaling pathways, leading to reduced proliferation of BRK-positive breast cancer cells . Common reagents and conditions used in these reactions include the presence of ATP and the specific binding affinity of this compound to the ATP-binding pocket of BRK.

Applications De Recherche Scientifique

Xmu-MP-2 has been extensively studied for its applications in cancer research, particularly in the treatment of BRK-positive breast cancers. It has shown significant efficacy in inhibiting the growth of BRK-driven tumors in mouse xenograft models. Additionally, this compound has demonstrated synergistic effects when used in combination with HER2 inhibitors or estrogen receptor inhibitors, enhancing its anticancer activity .

Mécanisme D'action

Xmu-MP-2 exerts its effects by acting as an ATP-competitive inhibitor of BRK. It binds to the ATP-binding pocket of BRK, effectively inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation and increased apoptosis in BRK-positive breast cancer cells .

Comparaison Avec Des Composés Similaires

Xmu-MP-2 is unique in its potent and selective inhibition of BRK kinase activity. Similar compounds include other BRK inhibitors such as Xmu-MP-1, which targets mammalian Ste-20-like kinase 1/2 (MST1/2) and has shown efficacy in improving glucose tolerance in diabetic mouse models . this compound is specifically optimized for targeting BRK and has demonstrated superior anticancer activity in BRK-positive breast cancer models .

Propriétés

IUPAC Name |

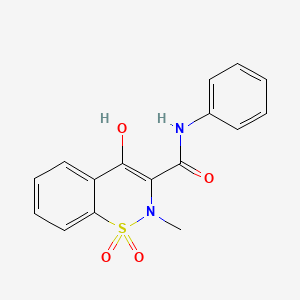

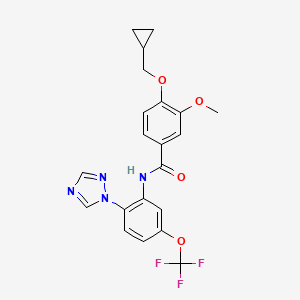

N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTWRRCZLAOQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33F3N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)

![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)